Ethenyl butane-1-sulfonate

Description

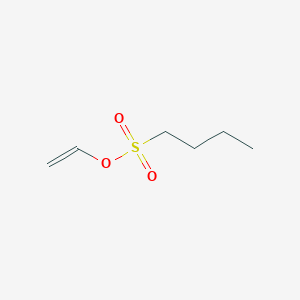

Structure

3D Structure

Properties

CAS No. |

73686-76-7 |

|---|---|

Molecular Formula |

C6H12O3S |

Molecular Weight |

164.22 g/mol |

IUPAC Name |

ethenyl butane-1-sulfonate |

InChI |

InChI=1S/C6H12O3S/c1-3-5-6-10(7,8)9-4-2/h4H,2-3,5-6H2,1H3 |

InChI Key |

RLBAVXBAWIWOCS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCS(=O)(=O)OC=C |

Origin of Product |

United States |

Definition and Classification Within Unsaturated Sulfonate Ester Chemistry

Ethenyl butane-1-sulfonate (B1229382) is classified as an unsaturated sulfonate ester. wikipedia.org This classification arises from its core chemical structure, which features a sulfonate ester group (–SO₂–O–) where the sulfur atom is bonded to an alkyl group (butane) and the oxygen atom is bonded to a vinyl group (ethenyl). wikipedia.org

Sulfonate esters are derivatives of sulfonic acids. periodicchemistry.com The defining feature of an unsaturated sulfonate ester is the presence of at least one carbon-carbon double or triple bond within the molecule, which in the case of ethenyl butane-1-sulfonate, is the ethenyl group. google.com This unsaturation imparts distinct reactivity to the molecule compared to its saturated counterparts.

The broader class of unsaturated sulfonate esters can be categorized based on the nature of the unsaturated moiety and the alkyl or aryl group attached to the sulfur atom. This compound belongs to the subset of vinyl sulfonate esters, characterized by the vinyl group directly attached to the sulfonate ester oxygen.

Distinctive Structural Features of Ethenyl Butane 1 Sulfonate: the Vinyl and Butane 1 Sulfonate Moieties

The chemical behavior of ethenyl butane-1-sulfonate (B1229382) is dictated by the interplay of its two key functional components: the vinyl group (CH₂=CH–) and the butane-1-sulfonate group (CH₃CH₂CH₂CH₂SO₂O–).

The vinyl group is a highly reactive functional group due to the presence of the π-bond. This electron-rich double bond makes the molecule susceptible to a variety of addition reactions. The presence of the strongly electron-withdrawing sulfonate ester group further activates the vinyl group, making it a potent electrophile in reactions such as Michael additions. nih.gov

The butane-1-sulfonate moiety serves as an excellent leaving group in nucleophilic substitution reactions. periodicchemistry.com The stability of the resulting butanesulfonate anion, due to resonance delocalization of the negative charge over the three oxygen atoms, facilitates the cleavage of the S-O bond. periodicchemistry.com This property is fundamental to the utility of sulfonate esters in organic synthesis.

The combination of a reactive vinyl group and a good leaving group within the same molecule makes ethenyl butane-1-sulfonate a bifunctional reagent with a unique reactivity profile.

Historical Context and Evolution of Academic Research on Vinyl Sulfonate Esters

The study of sulfonate esters has a long history, with their importance as leaving groups in organic synthesis being recognized for decades. enovatia.com However, the specific focus on vinyl sulfonate esters is a more recent development, driven by the quest for novel reactive monomers and intermediates in synthetic chemistry.

Early research into sulfonate esters primarily centered on their saturated alkyl and aryl derivatives, such as tosylates and mesylates, for their utility in substitution and elimination reactions. periodicchemistry.com The exploration of unsaturated variants, including vinyl sulfonates, gained momentum with the growing interest in polymer chemistry and the development of new synthetic methodologies.

A significant milestone in the evolution of this field was the recognition of vinyl sulfonates as potent Michael acceptors. nih.gov This discovery opened up new avenues for the synthesis of complex organic molecules through conjugate addition reactions. More recently, research has expanded to explore the use of vinyl sulfonates in transition-metal-catalyzed cross-coupling reactions, offering a green alternative to traditional vinyl halides. tacr.cz The synthesis of vinyl sulfonates can be achieved through various methods, including the reaction of a ketone with a base to form an enol, which is then sulfonylated. mdpi.com

Significance of Ethenyl Butane 1 Sulfonate As a Model System for Vinylic Sulfonate Reactivity Studies

Esterification Reactions for the Formation of the Sulfonate Ester Linkage

The cornerstone of synthesizing this compound is the formation of the sulfonate ester bond. This can be achieved through several strategic approaches, broadly categorized as direct esterification or, more commonly, through indirect routes involving activated intermediates.

The direct esterification of a sulfonic acid with an alcohol is a fundamental reaction in organic chemistry. masterorganicchemistry.com In the context of this compound, this would theoretically involve the reaction of butane-1-sulfonic acid with ethenol (vinyl alcohol). However, this direct approach is fraught with significant practical challenges. Ethenol is the unstable enol tautomer of acetaldehyde (B116499) and readily isomerizes, making it a difficult substrate to handle and utilize in its free form.

The mechanism for the esterification of a sulfonic acid with an alcohol has been studied, with findings suggesting that under acidic conditions, the reaction can proceed through either an SN1 or SN2 pathway. rsc.org Kinetic studies on the reaction between methanesulfonic acid and alcohols like ethanol (B145695) have shown that the process involves the displacement of water from the protonated alcohol by the sulfonate anion. enovatia.com This reaction typically requires forcing conditions, such as high concentrations of both the sulfonic acid and the alcohol, and the absence of water to drive the equilibrium toward the ester product. enovatia.com

A more practical and widely employed strategy for forming sulfonate esters involves the use of an activated derivative of the sulfonic acid. youtube.comlibretexts.org For the synthesis of this compound, this would entail converting butane-1-sulfonic acid into a more reactive species, such as butane-1-sulfonyl chloride. This activated intermediate can then readily react with a suitable vinyl precursor.

The most common method for converting an alcohol to a sulfonate ester is its reaction with a sulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine. youtube.com The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. youtube.com A subsequent deprotonation of the resulting oxonium ion by the base yields the final sulfonate ester. youtube.com This reaction generally proceeds with retention of configuration at the alcohol's carbon center, as the C-O bond is not broken during the process. youtube.com

Beyond sulfonyl chlorides, sulfonic anhydrides also serve as effective electrophilic sulfonating agents. youtube.com Furthermore, modern methods have been developed for the direct coupling of sulfonic acid salts with alcohols, bypassing the need to first synthesize a sulfonyl halide. One such method utilizes triphenylphosphine (B44618) ditriflate as a coupling reagent, offering a fundamentally new approach to sulfonate ester formation. nih.gov

Table 1: Comparison of Esterification Strategies for Sulfonate Esters

| Method | Reactants | Key Features | Challenges/Considerations |

|---|---|---|---|

| Direct Esterification | Butane-1-sulfonic acid + Ethenol | Atom economical; conceptually simple. | Ethenol is highly unstable (tautomerizes to acetaldehyde). wikipedia.org Reaction requires harsh conditions and removal of water. enovatia.com |

| Indirect Route (via Sulfonyl Chloride) | Butane-1-sulfonyl chloride + Vinylating Agent | Highly efficient and widely applicable. youtube.com Milder reaction conditions compared to direct esterification. | Requires pre-synthesis of the sulfonyl chloride from the sulfonic acid. |

| Indirect Route (via Coupling Reagent) | Butane-1-sulfonic acid salt + Vinylating Agent + Coupling Agent | Avoids the handling of corrosive sulfonyl chlorides. nih.gov Can be adapted for solid-phase synthesis. nih.gov | Requires stoichiometric use of a coupling reagent (e.g., triphenylphosphine ditriflate). nih.gov |

Introduction of the Ethenyl Moiety: Vinylating Strategies in Sulfonate Synthesis

Once a suitable activated sulfonyl intermediate is prepared, the next critical step is the introduction of the ethenyl (vinyl) group. This can be accomplished through various vinylating strategies, the mechanisms of which are central to controlling the reaction's outcome.

The formation of vinyl sulfonates often involves the reaction of an enolate or a similar nucleophile with an electrophilic sulfonating agent. A general method for preparing vinyl sulfonates involves the decomposition of tetrahydrofuran (B95107) (THF) using butyllithium, which generates an enolate that can be subsequently trapped by a sulfonyl chloride or anhydride. mdpi.com This approach, however, provides a specific butoxy-substituted vinyl sulfonate.

A more versatile mechanistic pathway involves the generation and trapping of vinyl cations. nih.govacs.org In these reactions, a vinyl sulfonate (often a vinyl tosylate or triflate) is treated with a Lewis acid catalyst, which facilitates the ionization to form a vinyl cation intermediate. acs.org This highly electrophilic species can then be trapped by a nucleophile. While this describes the reaction of a vinyl sulfonate, the principle of generating a vinyl cation or a synthetic equivalent is a key strategy.

Alternatively, the vinyl group in vinyl sulfonates and related vinyl sulfones is a potent Michael acceptor. nih.gov The reaction mechanism for the inactivation of certain enzymes by phenyl vinyl sulfonate involves a 1,4-conjugate addition of a cysteine nucleophile to the vinyl group. nih.gov This inherent reactivity underscores the electrophilic nature of the β-carbon of the vinyl group, which is a key consideration in both the synthesis and subsequent reactions of these compounds.

The development of catalytic systems has been instrumental in advancing the synthesis of vinyl sulfonates and their analogues, offering improved yields, functional group tolerance, and stereoselectivity. researchgate.netresearchgate.net Transition metal catalysis, particularly with palladium, nickel, and copper, is prevalent in related vinylation reactions. organic-chemistry.orgnih.gov

Palladium-catalyzed cross-coupling reactions, for instance, are a powerful tool for forming C-C bonds and can be adapted for vinylation. nih.gov While often used to couple vinyl halides or triflates with other partners, related methodologies can be envisioned for the construction of the vinyl sulfonate framework. For example, the vinylation of aryl halides has been achieved using inexpensive organosilicon reagents and a palladium catalyst. nih.gov

More directly relevant to vinyl sulfonate synthesis is the use of main group catalysts. It has been shown that lithium salts with weakly coordinating anions can catalyze the α-vinylation of ester equivalents using vinyl tosylates as the vinyl cation precursor. nih.govacs.org This method is notable for its ability to construct sterically congested quaternary centers adjacent to tetrasubstituted olefins. nih.govacs.org Silver-catalyzed C-S bond coupling has also been reported for the stereoselective synthesis of vinyl sulfones from styrenes, a protocol that offers an alternative to more common palladium or copper systems. researchgate.net

Table 2: Selected Catalytic Systems for Synthesis of Vinyl Sulfonates and Analogues

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| [Li]+[B(C6F5)4]- | α-Vinylation of silyl (B83357) ketene (B1206846) acetals | Main group catalysis; forms sterically congested quaternary centers. | nih.govacs.org |

| Nickel / 1,10-phenanthroline-5,6-dione | Direct sulfonylation of alkenes | Good functional group compatibility; produces vinyl sulfones. | organic-chemistry.org |

| Silver Catalyst (e.g., Ag2CO3) | Sulfonylation of styrenes | Highly stereoselective for (E)-vinyl sulfones. | researchgate.net |

| Copper(I) iodide / bpy | Aerobic sulfonylation of alkenes/alkynes | Stereoselective synthesis of (E)-alkenyl sulfones. | organic-chemistry.org |

| Rhodium Complex | Hydroformylation | Used to form spirocyclic lactol intermediates in multi-gram scale synthesis. | mdpi.com |

Exploration of Novel Synthetic Routes and Green Chemistry Principles in this compound Production

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign processes. The synthesis of this compound and its analogues is an area where such "green" principles can be applied to reduce waste, avoid harsh reagents, and improve energy efficiency.

Several novel synthetic routes align with the principles of green chemistry. For example, a multicomponent hydrosulfonylation of alkynes has been developed to produce vinyl sulfones at room temperature without the need for any metal catalysts or additives, showcasing high atom and step economy. rsc.org Another approach utilizes molecular iodine to promote the iodosulfonylation of alkynes in water, an environmentally friendly solvent, to produce (E)-β-iodo vinylsulfones with high regio- and stereoselectivity under mild conditions. rsc.org

Photochemistry and electrochemistry offer powerful, green alternatives to traditional thermal methods. Visible-light-induced reactions, often employing inexpensive organic dyes as photocatalysts, have been used for the decarboxylative sulfonylation of cinnamic acids to yield vinyl sulfones. acs.org This method is attractive due to its mild conditions and high functional group tolerance. acs.org Electrochemical synthesis provides another avenue, enabling the formation of sulfonate esters from sulfonyl hydrazides through constant-current electrolysis, which avoids the need for chemical oxidants and can offer high yields. rsc.org A patent for allyl vinylsulfonate describes a process using a phase transfer catalyst that boasts short reaction times and simple workup, further highlighting the move toward more efficient and sustainable production methods. google.com

Table 3: Summary of Novel and Green Synthetic Approaches

| Methodology | Key Green Principle(s) | Description | Reference |

|---|---|---|---|

| Multicomponent Hydrosulfonylation | Atom Economy, Catalyst-Free | Reaction of aryl diazonium salts, K2S2O5, and thiophenols with alkynes at room temperature. | rsc.org |

| Iodine-Promoted Iodosulfonylation | Green Solvent (Water), Mild Conditions | Synthesis of (E)-β-iodo vinylsulfones using I2 in an aqueous medium. | rsc.org |

| Visible-Light Photocatalysis | Energy Efficiency, Mild Conditions | Decarboxylative sulfonylation of cinnamic acids using organic photocatalysts. | acs.org |

| Electrochemical Synthesis | Reduced Reagent Use, High Efficiency | Synthesis of sulfonic esters from sulfonyl hydrazides via electrolysis. | rsc.org |

| Phase Transfer Catalysis | Process Intensification | Synthesis of allyl vinylsulfonate with short reaction times and simple post-treatment. | google.com |

Optimization of Reaction Parameters for Preparative Scale Synthesis and Industrial Applicability

The transition from laboratory-scale synthesis to preparative and industrial-scale production of this compound and analogous vinyl sulfonate esters necessitates a thorough optimization of reaction parameters. The primary goals of this optimization are to maximize product yield and purity, minimize reaction times, reduce costs, and ensure a safe and scalable process. Key parameters that critically influence the outcome of vinyl sulfonate ester synthesis include reactant stoichiometry, temperature, solvent selection, and catalyst choice and loading.

Detailed research findings indicate that the synthesis of vinyl sulfonate esters, often proceeding through the reaction of a sulfonyl chloride with an alcohol in the presence of a base, is highly sensitive to these conditions. For instance, the synthesis of analogous vinyl sulfonates has been achieved through various methods, including the decomposition of tetrahydrofuran followed by sulfonylation. mdpi.com The optimization of such processes is crucial for their viability on a larger scale.

One of the significant challenges in scaling up the synthesis is managing the exothermic nature of the reaction, particularly in methods involving carbyl sulfate (B86663) hydrolysis. wikipedia.org Inadequate temperature control can lead to the formation of by-products and a decrease in yield. google.com For industrial applications, methods that avoid harsh conditions and expensive metal catalysts are preferred. organic-chemistry.org

Optimization of Key Reaction Parameters

The yield and purity of this compound are directly influenced by a set of interdependent reaction parameters. The following table summarizes the typical effects of these parameters on the synthesis of vinyl sulfonate esters.

| Parameter | Effect on Yield | Effect on Purity | Considerations for Scale-up |

| Reactant Stoichiometry | An excess of the alcohol or the sulfonylating agent can drive the reaction to completion, but may complicate purification. | Using a slight excess of the more volatile reactant can be beneficial for easy removal post-reaction. | Precise control of reactant addition is crucial to manage exotherms and minimize side reactions. |

| Temperature | Higher temperatures generally increase the reaction rate, but can also lead to decomposition of the product and formation of by-products. | Optimal temperature is a trade-off between reaction rate and selectivity. Lower temperatures often favor higher purity. | Efficient heat exchange systems are necessary to maintain a stable temperature profile in large reactors. wikipedia.orggoogle.com |

| Solvent | The choice of solvent affects the solubility of reactants and can influence the reaction pathway. Aprotic, non-polar solvents are often preferred. | A solvent that facilitates easy product isolation (e.g., through precipitation or extraction) is ideal. | Solvent recovery and recycling are important economic and environmental considerations for industrial processes. |

| Catalyst/Base | The type and amount of base (e.g., triethylamine, pyridine) used to scavenge the HCl by-product are critical. In some catalytic methods, transition metals are used. organic-chemistry.orgrsc.org | The choice of base can affect the rate of side reactions. Catalyst purity and loading must be carefully controlled. | Catalyst cost, lifetime, and ease of separation from the product are major factors for industrial applicability. |

| Reaction Time | Sufficient time is required for the reaction to reach completion. | Prolonged reaction times, especially at elevated temperatures, can lead to product degradation. | Optimizing for the shortest possible cycle time is key to maximizing throughput in an industrial setting. |

Detailed Research Findings on Parameter Optimization

In the synthesis of vinyl sulfones, which shares some mechanistic principles with sulfonate synthesis, the reaction temperature and solvent have been shown to be critical. For example, a metal-free synthesis of vinyl sulfones was efficiently carried out in N,N-dimethylformamide (DMF) at 80°C. organic-chemistry.org While this applies to a different class of compounds, the general principle of solvent and temperature optimization holds true for sulfonate esters.

For esterification reactions in general, Le Chatelier's principle is often employed to enhance the yield by removing a by-product (e.g., water or, in this case, HCl which is scavenged by a base). quora.com The efficiency of this removal can significantly impact the final product yield.

The industrial production of the related compound, vinyl sulfonic acid, provides valuable insights into large-scale operations. The process often involves the alkaline hydrolysis of carbyl sulfate, where precise control of temperature and pH is crucial to prevent the formation of isethionate as a by-product. wikipedia.orggoogle.com Subsequent purification is often achieved through thin-film distillation under reduced pressure to minimize thermal degradation of the product. google.com These techniques are directly applicable to the purification of thermally sensitive vinyl sulfonate esters like this compound.

The following table presents hypothetical data for the synthesis of a generic vinyl sulfonate ester, illustrating the impact of varying reaction conditions on the yield.

| Experiment | Temperature (°C) | Base | Solvent | Yield (%) |

| 1 | 0 | Triethylamine | Dichloromethane | 75 |

| 2 | 25 | Triethylamine | Dichloromethane | 85 |

| 3 | 40 | Triethylamine | Dichloromethane | 82 (some decomposition) |

| 4 | 25 | Pyridine | Dichloromethane | 78 |

| 5 | 25 | Triethylamine | Acetonitrile | 80 |

These illustrative data highlight that an optimal temperature exists for maximizing yield, and the choice of base also plays a significant role.

Industrial Applicability and Scale-Up

For the industrial production of this compound, several factors beyond reaction optimization must be considered. These include the cost and availability of starting materials, the development of robust and safe operating procedures, and compliance with environmental regulations.

The choice of a synthetic route that utilizes readily available and less hazardous materials is paramount. For instance, methods that avoid highly toxic reagents or expensive transition metal catalysts would be more attractive for industrial implementation. organic-chemistry.org The process for producing vinyl sulfonic acid, which can be manufactured from ethylene (B1197577) or chloroethane, sulfur dioxide, and chlorine, serves as a model for the large-scale production of sulfonate-containing compounds.

Furthermore, the purification of the final product on an industrial scale presents its own challenges. As with vinyl sulfonic acid, where thin-film distillation is employed to handle the thermally sensitive nature of the compound, similar continuous processing techniques would likely be necessary for the large-scale purification of this compound to ensure high purity and minimize degradation. google.com The stability of the purified product during storage and transportation is another critical aspect for its commercial viability.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed Proton NMR (¹H NMR) Analysis of Ethenyl and Butane-1-Sulfonate Resonances

No experimental ¹H NMR data for this compound could be located.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Characterization and Substituent Effects

No experimental ¹³C NMR data for this compound could be located.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Connectivity Assignment

No experimental 2D NMR data for this compound could be located.

Advanced Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

No experimental HRMS data for this compound could be located.

Fragmentation Pattern Analysis for Structural Confirmation and Isomeric Differentiation

No experimental mass spectrometry fragmentation data for this compound could be located.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. For this compound, these techniques provide a detailed fingerprint, allowing for the identification of key functional groups and offering insights into the molecule's conformational landscape and non-covalent interactions.

Identification of Characteristic Sulfonate and Ethenyl Functional Group Vibrations

The infrared and Raman spectra of this compound are dominated by the characteristic vibrations of its two primary functional moieties: the sulfonate ester group (-SO₂-O-) and the ethenyl (vinyl) group (-CH=CH₂).

The sulfonate group gives rise to strong and distinct absorption bands in the IR spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent, typically appearing in the regions of 1339-1368 cm⁻¹ and 1152-1171 cm⁻¹, respectively researchgate.net. The S-O single bond stretching vibration is also observable, usually in the 900-1000 cm⁻¹ range.

The ethenyl group exhibits its own set of characteristic vibrations. The C=C stretching vibration is a key marker, although its intensity can vary. In vinyl esters, this stretching mode is typically found around 1620-1610 cm⁻¹ unitechlink.com. The C-H stretching vibrations of the vinyl group occur at higher frequencies, generally above 3000 cm⁻¹. Additionally, out-of-plane C-H bending vibrations (wagging) are characteristic and can provide information about the substitution pattern of the alkene.

The butanyl chain of the molecule will primarily contribute to C-H stretching vibrations in the 2850-3000 cm⁻¹ region and various bending and rocking vibrations at lower frequencies libretexts.org.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonate (S=O) | Asymmetric Stretch | 1339 - 1368 | Strong |

| Sulfonate (S=O) | Symmetric Stretch | 1152 - 1171 | Strong |

| Sulfonate (S-O) | Stretch | 900 - 1000 | Medium |

| Ethenyl (C=C) | Stretch | 1610 - 1620 | Medium-Strong |

| Ethenyl (=C-H) | Stretch | > 3000 | Medium |

Note: These are typical ranges and the exact positions can be influenced by the molecular environment and conformational effects.

Conformational Analysis and Intermolecular Interactions through Vibrational Modes

Vibrational spectroscopy is not only for functional group identification but also a sensitive probe of molecular conformation and intermolecular forces. Theoretical studies on related vinyl-sulfonate monomers, such as anilinium 4-styrenesulfonate (ani-SS), have demonstrated that the sulfonate group can undergo conformational changes when interacting with other molecules nih.govresearchgate.net. These changes would be reflected in shifts in the positions and changes in the shapes of the characteristic vibrational bands.

For this compound, rotational isomers (conformers) can exist due to rotation around the C-S and S-O bonds. Different conformers may exhibit slightly different vibrational frequencies, particularly for the skeletal modes and the sulfonate group vibrations. By analyzing the spectra, potentially with the aid of computational modeling, it may be possible to identify the most stable conformation in a given state (e.g., solid, liquid, or in solution).

Furthermore, intermolecular interactions, such as dipole-dipole interactions involving the polar sulfonate group, can influence the vibrational modes. In the solid state, these interactions can lead to band splitting or the appearance of new bands in the spectrum compared to the gas or solution phase. The study of temperature-dependent Raman spectra can also provide insights into the dynamics of these interactions and any phase transitions the crystalline material might undergo researchgate.net.

X-ray Crystallography of this compound and Related Crystalline Vinyl Sulfonate Esters

Determination of Precise Molecular Geometry: Bond Lengths, Angles, and Torsional Angles

A single-crystal X-ray diffraction study of this compound would yield precise measurements of all bond lengths, bond angles, and torsional (dihedral) angles within the molecule.

Based on data from related structures, the geometry around the sulfur atom in the sulfonate ester group is expected to be approximately tetrahedral. The S=O bond lengths are anticipated to be shorter than the S-O and S-C bond lengths, reflecting their double bond character. Theoretical studies on similar vinyl-sulfonate monomers have provided optimized bond lengths and angles that are in general agreement with experimental findings for related compounds nih.govresearchgate.net.

Table 2: Predicted Bond Parameters for this compound from Analogous Structures

| Bond/Angle | Parameter | Expected Value |

|---|---|---|

| S=O | Bond Length | ~1.45 Å |

| S-O | Bond Length | ~1.60 Å |

| S-C | Bond Length | ~1.80 Å |

| C=C | Bond Length | ~1.34 Å |

| O=S=O | Bond Angle | ~120° |

| O-S-C | Bond Angle | ~105° |

Note: These values are estimations based on general crystallographic data for sulfonate esters and vinyl compounds and may vary in the actual structure.

Analysis of Crystal Packing, Hydrogen Bonding, and Supramolecular Assembly

The way molecules of this compound arrange themselves in a crystal lattice is determined by a balance of intermolecular forces. Due to the lack of strong hydrogen bond donors like -OH or -NH groups in the molecule itself, conventional hydrogen bonding is not expected to be the primary driver of the crystal packing.

However, the polar sulfonate group can participate in weaker C-H···O hydrogen bonds with neighboring molecules. The crystal structure would likely be dominated by dipole-dipole interactions and van der Waals forces. The packing efficiency will be influenced by the shape of the molecule, and different packing motifs could potentially lead to polymorphism, where the compound can exist in multiple crystalline forms.

Reactivity Profile of the Ethenyl Group

The ethenyl group of this compound is rendered highly electrophilic by the adjacent sulfonate group. This electronic polarization is central to its reactivity, making the β-carbon of the vinyl group susceptible to attack by a wide range of nucleophiles and radicals.

The electron-deficient character of the carbon-carbon double bond in vinyl sulfonates makes it an excellent acceptor for nucleophilic additions, particularly in Michael-type reactions. researchgate.netnih.gov This reactivity is a cornerstone of their use in synthetic chemistry. Various nucleophiles, including thiols, amines, and carbanions, readily add across the double bond under mild conditions, often with high yields. researchgate.net For instance, the reaction of vinyl sulfonates with thiolate anions is a kinetically second-order process, first order with respect to both the vinyl sulfonate and the thiolate. rsc.org This efficient bond formation has been termed a "click" reaction and is utilized in coupling-and-decoupling (CAD) chemistry, where a nucleophile is first added and the resulting sulfonate adduct is later cleaved. researchgate.net

While highly reactive towards nucleophiles, electrophilic additions to the vinyl sulfonate double bond are less common due to its electron-poor nature. However, such reactions can be achieved under specific conditions. For example, the synthesis of certain vinyl triflates (a related class of vinyl sulfonates) can be accomplished through the electrophilic addition of trifluoromethanesulfonic acid to acetylenes. orgsyn.org Additionally, 1,3-dipolar cycloaddition reactions with species like nitrones can occur effectively at the electron-deficient double bond to yield functionalized sulfonate esters with excellent regioselectivity. ucl.ac.uk

The vinyl group of vinyl sulfonates is also a competent radical acceptor. Radical addition reactions provide a powerful method for forming carbon-carbon and carbon-heteroatom bonds. These reactions can be initiated through several mechanisms. A common method involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), which thermally decomposes to generate radicals that propagate a chain reaction. thieme-connect.com

An alternative and environmentally benign approach is the use of aldehyde auto-oxidation to generate acyl radicals. rsc.org In this process, an aldehyde reacts with atmospheric oxygen to form a peracyl radical, which can then abstract a hydrogen atom from another aldehyde molecule to generate an acyl radical. This acyl radical then adds to the vinyl sulfonate. rsc.org For example, the radical hydroacylation of pentafluorophenyl vinyl sulfonate with n-butanal has been studied, demonstrating the feasibility of this approach under mild, aerobic conditions. rsc.org Photoredox catalysis represents another modern method for initiating radical additions, using light to generate the reactive radical species. chinesechemsoc.org

The table below summarizes findings from a study on the solvent's effect on the radical hydroacylation of pentafluorophenyl vinyl sulfonate with n-butanal, initiated by aerobic oxidation.

| Solvent | Yield of Ketone Product (%) |

|---|---|

| H₂O | 85 |

| 1,4-Dioxane | 72 |

| CH₃CN | 67 |

| THF | 61 |

| CH₂Cl₂ | 59 |

| Toluene | 48 |

| Hexane | 42 |

Conditions: n-butanal (5 mmol) and vinyl sulfonate (1 mmol) stirred at 300 rpm in solvent (1 mL) at 21 °C for 24 h. Data sourced from rsc.org.

The Sulfonate Ester as a Superior Leaving Group in Reaction Pathways

A sulfonate anion (RSO₃⁻) is a highly stable species due to the delocalization of its negative charge across three oxygen atoms. pearson.comperiodicchemistry.com This stability makes the sulfonate ester an exceptionally good leaving group, approximately 100 times better than a chloride ion, in both substitution and elimination reactions. pearson.comwikipedia.orgyoutube.com This property is fundamental to the synthetic utility of compounds like this compound.

The excellent leaving group ability of the sulfonate moiety facilitates nucleophilic substitution reactions. While direct substitution at the vinylic carbon of this compound itself is challenging, the sulfonate group plays a crucial role in sequential reaction pathways. A prominent example is found in "coupling-and-decoupling" (CAD) chemistry. researchgate.net In this strategy, a nucleophile first undergoes a Michael addition to the vinyl group, forming a saturated sulfonate adduct. Subsequently, this adduct can be treated with a second nucleophile, such as a thiol, which displaces the sulfonate group in a standard nucleophilic substitution reaction. researchgate.net This allows for the controlled cleavage of the newly formed bond under mild conditions. researchgate.net Hydrolysis can also be employed to cleave the sulfonate adducts. researchgate.net

The sulfonate group can be eliminated to form new sites of unsaturation. For instance, enol sulfonates can undergo decarboxylative elimination reactions in a concerted fragmentation process where the sulfonate acts as the leaving group. rsc.org In these reactions, a substantial positive charge builds up on a vinyl carbon in the transition state. rsc.org This principle can be extended to other systems where the departure of the stable sulfonate anion drives the formation of a new π-bond, potentially converting vinyl sulfonates into alkynes or other unsaturated species under appropriate conditions.

Mechanisms of Biological Interaction: Enzyme Inhibition by Vinyl Sulfonate Esters (e.g., Cysteine Proteases)

Vinyl sulfonate esters are recognized as potent, irreversible inhibitors of cysteine proteases. nih.govacs.org Cysteine proteases, such as the papain-like enzymes, are characterized by a catalytic dyad or triad (B1167595) in their active site that includes a highly nucleophilic cysteine residue. ulisboa.ptgoogle.comnih.gov The catalytic mechanism involves this cysteine's thiolate anion attacking the carbonyl carbon of a substrate's scissile peptide bond. ulisboa.ptfrontiersin.org

Vinyl sulfonate esters exploit this mechanism for inhibition. The electron-deficient vinyl group of the inhibitor acts as a Michael acceptor for the active site cysteine. nih.govacs.org The nucleophilic cysteine thiol attacks the β-carbon of the vinyl group, forming a stable, covalent thioether bond. This process is effectively an irreversible alkylation of the enzyme's catalytic residue, rendering the enzyme inactive. acs.orgacs.org Because this type of inhibitor relies on the enzyme's own catalytic machinery to become covalently attached, it is classified as a mechanism-based inhibitor.

Structure-activity relationship studies have shown that peptidyl vinyl sulfonates are potent inhibitors of falcipain-2 and falcipain-3, which are cysteine proteases from the malaria parasite Plasmodium falciparum. nih.gov

| Inhibitor Type | Target Enzyme | Inhibition Potency (kinact/Ki, M-1s-1) |

|---|---|---|

| Peptidyl Vinyl Sulfonate Ester | Cruzain | 1,040,000 |

| Peptidyl Vinyl Sulfonamide | Cruzain | 310,000 |

| Peptidyl Vinyl Sulfonate Ester | Cathepsin B | 190,000 |

| Peptidyl Vinyl Sulfonamide | Cathepsin B | 4,100 |

Data shows the second-order inactivation rates for representative vinyl sulfonate esters and vinyl sulfonamides against the cysteine proteases cruzain and human cathepsin B. Data sourced from acs.org.

Addition-Fragmentation Chain Transfer (AFCT) Mechanisms in Polymerization Processes

Addition-Fragmentation Chain Transfer (AFCT) agents are crucial additives in radical polymerization, offering a method to regulate the polymer network's architecture and, consequently, the final material's properties. Vinyl sulfonate esters, including this compound, have emerged as a significant class of AFCT reagents, particularly in the context of methacrylate-based photopolymerization. tuwien.atresearchgate.net Their mechanism allows for the formation of more homogeneous polymer networks with enhanced mechanical toughness. researchgate.net

The fundamental AFCT mechanism involving a vinyl sulfonate ester proceeds through a two-step sequence. First, a propagating polymer radical (P•) adds to the carbon-carbon double bond of the vinyl sulfonate. This addition reaction forms a transient intermediate radical. Second, this intermediate radical undergoes rapid fragmentation. The fragmentation step involves the cleavage of a carbon-sulfur bond, which is relatively weak. This cleavage results in the formation of a new, smaller radical (a sulfonyl radical) and a polymer chain that is now capped with the vinyl sulfonate moiety. The newly generated sulfonyl radical can then initiate a new polymer chain, effectively transferring the growing chain.

The key advantages of using vinyl sulfonate esters as AFCT reagents in polymerization are the improvements in the resulting material's properties. Research has demonstrated that their incorporation into methacrylate-based photopolymer networks leads to materials with high conversion rates, reduced shrinkage stress, and tunable crosslink densities. researchgate.net These altered network structures translate into significant enhancements in mechanical performance.

Table 4.4.1: Impact of Vinyl Sulfonate Esters as AFCT Reagents on Photopolymer Properties

| Property | Observation | Scientific Rationale |

| Network Homogeneity | Increased | The AFCT mechanism disrupts the formation of highly crosslinked, heterogeneous microgels early in the polymerization, promoting a more uniform network structure. researchgate.net |

| Monomer Conversion | Significantly Increased | By delaying the gel effect and maintaining mobility within the polymerizing system for longer, more monomer units can be incorporated into the polymer network. researchgate.net |

| Shrinkage Stress | Reduced | The delayed gelation and more controlled network formation help to dissipate stress that builds up during polymerization as the material shrinks. |

| Toughness | Significantly Increased | The combination of high tensile strength and impact resistance is achieved through the regulated network architecture, which can more effectively absorb and dissipate energy. researchgate.net |

| Hardness & Tensile Strength | High | The efficient and uniform network formation contributes to a robust material capable of withstanding significant stress. researchgate.net |

The effectiveness of this compound and other vinyl sulfonate esters as AFCT agents stems from the specific reactivity of the vinyl sulfonate group. The addition of a radical to the vinyl group is followed by the fragmentation of the C–S bond, a process that competes effectively with further propagation of the intermediate radical. This balance between addition and fragmentation is critical for an efficient AFCT process. Mechanistic studies have confirmed that this pathway allows for the regulation of polymer molecular weight and the creation of polymers with specific end-group functionalities. tuwien.at

Polymer Science and Materials Engineering Applications of Ethenyl Butane 1 Sulfonate Derivatives

Ethenyl Butane-1-Sulfonate (B1229382) as a Reactive Monomer for Controlled Polymer Synthesis

Derivatives of ethenyl butane-1-sulfonate, particularly those functionalized with polymerizable groups like acrylates and methacrylates, serve as key monomers in controlled polymerization techniques. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a prominent method used to synthesize well-defined polymers from these monomers, offering precise control over molecular weight and low dispersity. rsc.orgrsc.org

The homopolymerization of sulfobutylbetaine (SBB) methacrylate (B99206), a key derivative, has been investigated to understand the structure-property relationships of the resulting zwitterionic polymers. rsc.orgresearchgate.net Studies have demonstrated that for a series of SBB methacrylate homopolymers, the Upper Critical Solution Temperature (UCST) in aqueous solutions is directly dependent on the degree of polymerization. rsc.orgresearchgate.net As the chain length increases, the cloud point—the temperature below which the polymer phase separates—also increases. For instance, increasing the degree of polymerization from 66 to 186 resulted in an increase in the UCST cloud points from 27°C to 77°C. rsc.orgresearchgate.net These polymerizations are typically conducted using RAFT techniques to ensure the polymers are well-defined, with low dispersity values (ĐM) often between 1.13 and 1.23. rsc.orgresearchgate.net

Table 1: Homopolymerization of a Zwitterionic Butane-1-Sulfonate Derivative Data synthesized from research findings on SBB methacrylate homopolymers. rsc.orgresearchgate.net

| Degree of Polymerization | UCST Cloud Point (°C) | Polymer Dispersity (ĐM) |

|---|---|---|

| 66 | 27 | ~1.2 |

| 110 | 55 | ~1.2 |

| 186 | 77 | ~1.2 |

Copolymerization of this compound derivatives with other monomers is a powerful strategy for fine-tuning the final material's properties. By incorporating different comonomers, researchers can precisely control characteristics such as thermoresponsiveness, hydrophobicity, and polymer architecture.

Key findings from copolymerization studies include:

Tuning UCST: Statistical copolymerization of SBB methacrylate with sulfopropylbetaine (SPB) methacrylate yields copolymers where the UCST cloud point varies linearly with the SBB content. rsc.orgresearchgate.net This provides a straightforward method for tuning the thermoresponsive behavior of the resulting polymer.

Enhancing Salt Tolerance: Incorporating hydrophobic comonomers, such as those derived from benzylamine, can increase the maximum salt concentration at which UCST behavior is observed. researchgate.net This is significant because zwitterionic polymers typically show an antipolyelectrolyte effect, where added salts screen electrostatic interactions and can suppress the UCST transition. rsc.org

Creating Advanced Architectures: ABA-type triblock copolymers have been synthesized using a poly(ethylene glycol) (PEG) mid-block (B) and zwitterionic polysulfobutylbetaine end-blocks (A). nih.govresearchgate.net These materials can form thermoresponsive hydrogels, transitioning from a solution (sol) to a gel state upon cooling, which is of great interest for biomedical applications like drug delivery and tissue engineering scaffolds. researchgate.net

Table 2: Synthesis of Zwitterionic Monomers Containing the Butane-1-Sulfonate Moiety Based on synthetic procedures reported in the literature. rsc.orgnih.gov

| Precursor 1 | Precursor 2 | Resulting Monomer | Yield |

|---|---|---|---|

| 2-(Dimethylamino)ethyl methacrylate (DMAEMA) | 1,4-Butanesultone | 4-((2-(methacryloyloxy)ethyl)dimethylammonio)butane-1-sulfonate (MA2-4) | 76% |

| 2-(Dimethylamino)ethyl acrylate (B77674) (DMAEA) | 1,4-Butanesultone | 4-((2-(acryloyloxy)ethyl)dimethylammonio)butane-1-sulfonate (A2-4) | 89% |

| 3-(Dimethylamino)propyl methacrylamide (B166291) (DMAPMAm) | 1,4-Butanesultone | 4-((3-methacrylamidopropyl)dimethylammonio)butane-1-sulfonate (MAm3-4) | 53% |

Role in Photopolymerization and Additive Manufacturing (3D Printing) Technologies

While direct use of this compound in photopolymerization is not extensively documented, related vinyl sulfonate ester derivatives are utilized to create robust polymer networks for applications including additive manufacturing. acs.org Photopolymerization involves using light to initiate a polymerization reaction, forming a crosslinked network from liquid monomers and oligomers, a core technology in 3D printing methods like stereolithography (SLA). acs.org

Research has shown that using difunctional vinyl sulfonate esters as comonomers in methacrylate-based photopolymer networks can lead to a significant enhancement of mechanical properties. acs.org Specifically, these sulfonate-containing monomers have been demonstrated to fabricate tougher materials compared to standard difunctional acrylates. This improvement is attributed to the unique properties of the sulfonate group, which can influence intermolecular forces and the energy dissipation mechanisms within the polymer network under stress. The resulting materials exhibit improved toughness and hardness, which are desirable traits for 3D-printed functional parts. acs.org

Formation of Zwitterionic Polymer Systems through this compound Derivatization

A major application of this compound derivatives is in the synthesis of zwitterionic polymers, specifically polysulfobutylbetaines (SBBs). These polymers contain an equal number of cationic (ammonium) and anionic (sulfonate) groups on each repeating unit. rsc.orgresearchgate.net The synthesis typically involves the reaction of a tertiary amine-functional monomer, such as 2-(dimethylamino)ethyl methacrylate (DMAEMA), with 1,4-butanesultone. rsc.orgnih.gov This reaction creates the characteristic zwitterionic sulfobutylbetaine side chain.

These zwitterionic polymers are known for their unique solution behavior, particularly their Upper Critical Solution Temperature (UCST). nih.gov Below the UCST, strong intermolecular and intramolecular dipole-dipole interactions between the zwitterionic groups cause the polymer to aggregate and phase-separate from the solution. nih.govresearchgate.net The butyl spacer between the ammonium (B1175870) and sulfonate groups in SBBs, compared to the more common propyl spacer in polysulfopropylbetaines, leads to significantly higher UCSTs. rsc.orgresearchgate.net This extends the temperature range over which these "smart" materials can operate, making them advantageous for various applications. rsc.orgresearchgate.net

Synthesis and Characterization of Polysulfonates with Ethenyl-Derived Backbones

The synthesis of polysulfonates with ethenyl-derived backbones, such as poly(this compound), would likely proceed via free-radical polymerization of the corresponding vinyl sulfonate monomer. This method is commonly employed for the polymerization of vinyl monomers. researchgate.netnih.gov The polymerization can be initiated using thermal initiators, such as 2,2′-azobis(2-methylpropanediamine) dihydrochloride, or through controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netnih.gov The choice of initiator and polymerization technique would influence the molecular weight and polydispersity of the resulting polymer. nih.gov

Characterization of the synthesized poly(this compound) would involve a suite of analytical techniques to determine its structure, molecular weight, and thermal properties. Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be used to confirm the polymer's chemical structure. researchgate.net Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) would be employed to determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI). nih.gov Thermal properties, such as the glass transition temperature (T_g) and decomposition temperature, would be analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). researchgate.net

Table 1: Hypothetical Characterization Data for Poly(this compound)

| Parameter | Method | Hypothetical Value |

| Number-Average Molecular Weight (M_n) | GPC | 50,000 g/mol |

| Polydispersity Index (PDI) | GPC | 1.5 |

| Glass Transition Temperature (T_g) | DSC | 120 °C |

| Decomposition Temperature (T_d) | TGA | >300 °C |

This table presents hypothetical data based on typical values for similar polysulfonates.

Thermoresponsive Behavior and Solution Properties of this compound-Based Copolymers

Polymers exhibiting thermoresponsive behavior undergo a phase transition in response to temperature changes, which is often characterized by a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). nii.ac.jprsc.org While there is no specific data on the thermoresponsive properties of poly(this compound), it is known that some polyelectrolytes can exhibit such behavior. rsc.orgmpg.de The thermoresponsiveness of copolymers containing this compound would likely be influenced by the nature of the comonomer, the copolymer composition, and the polymer's molecular weight. mdpi.comresearchgate.net

For instance, copolymerizing this compound with a more hydrophobic monomer could induce LCST behavior, where the copolymer is soluble in water at lower temperatures and becomes insoluble as the temperature is raised above the LCST. Conversely, copolymerization with a hydrophilic comonomer might lead to UCST behavior. The solution properties, such as viscosity and hydrodynamic radius, would change significantly around the phase transition temperature.

Table 2: Hypothetical Thermoresponsive Behavior of this compound Copolymers

| Comonomer | Copolymer Composition (molar ratio) | LCST/UCST (°C) |

| N-isopropylacrylamide | 1:1 | 35 (LCST) |

| Acrylic Acid | 1:1 | 50 (UCST) |

| Methyl Methacrylate | 3:1 | 40 (LCST) |

This table presents hypothetical data to illustrate the potential thermoresponsive behavior of this compound copolymers based on general principles of polymer solution behavior.

Surface Modification and Coating Technologies Utilizing this compound Polymers

Poly(vinyl sulfonates) are known to be effective for surface modification and in coating applications due to their high charge density and water solubility. polysciences.comresearchgate.net A polymer like poly(this compound) could be utilized to impart desirable properties to various surfaces.

One approach is the "grafting-to" method, where pre-synthesized polymer chains are attached to a substrate. researchgate.net Alternatively, the "grafting-from" technique involves initiating the polymerization of this compound directly from the surface. researchgate.net These methods can create polymer brushes on the surface, which can alter its hydrophilicity, lubricity, and biocompatibility. researchgate.netrsc.org

In coating technologies, poly(this compound) could be used as a component in the formulation of functional coatings. For example, its incorporation could enhance the adhesion of water-based coatings to substrates. polysciences.com Furthermore, coatings containing this polymer could exhibit self-cleaning properties due to the high hydrophilicity conferred by the sulfonate groups. researchgate.net Research on poly(vinyl sulfonate) has shown that it can be used to create superhydrophilic surfaces that resist fogging and fouling. researchgate.net Such coatings could also find applications in biomedical devices to improve their blood compatibility and reduce protein adhesion. rsc.orggoogle.com

Computational Chemistry and Theoretical Studies of Ethenyl Butane 1 Sulfonate

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and various reactivity descriptors. For ethenyl butane-1-sulfonate (B1229382), DFT calculations would begin with a geometry optimization to find the lowest energy conformation of the molecule.

From this optimized structure, key electronic properties can be determined. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. zenodo.org

Furthermore, DFT can generate an electrostatic potential map, which illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. Reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated to quantify the molecule's reaction tendencies. These computational approaches have been successfully applied to design and study various sulfonate-containing compounds. chalmers.semolaid.com

Table 1: Hypothetical DFT-Calculated Properties for Ethenyl Butane-1-Sulfonate (Note: This data is illustrative and represents typical outputs from a DFT calculation.)

| Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | -853.1234 | Hartree |

| HOMO Energy | -7.54 | eV |

| LUMO Energy | -0.89 | eV |

| HOMO-LUMO Gap | 6.65 | eV |

| Dipole Moment | 4.32 | Debye |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions in Condensed Phases

While DFT provides insight into a single, static molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations model the movements of atoms and molecules in a system, providing a dynamic picture of conformational changes and intermolecular interactions in condensed phases (liquids or solutions).

For this compound, an MD simulation would involve placing the molecule in a simulation box, typically filled with a solvent like water or an organic solvent, and then calculating the forces between all atoms to simulate their motion over nanoseconds or longer. acs.org This allows for the exploration of the molecule's conformational landscape, identifying the most stable and frequently occurring shapes (conformers).

MD simulations are also essential for understanding how this compound interacts with its environment. By analyzing the simulation trajectory, one can characterize hydrogen bonding, van der Waals forces, and other non-covalent interactions with solvent molecules or other solutes. Such simulations have been effectively used to assess the stability and binding of various sulfonate ester derivatives in complex systems, such as at protein binding sites. mdpi.comresearchgate.net

Table 2: Illustrative Conformational Analysis from a Hypothetical MD Simulation of this compound (Note: This data is for illustrative purposes.)

| Conformer | Key Dihedral Angle (O-S-C1-C2) | Population (%) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Anti | ~180° | 65% | 0.00 |

| Gauche (+) | ~60° | 17.5% | 0.95 |

| Gauche (-) | ~-60° | 17.5% | 0.95 |

Reaction Mechanism Elucidation through Computational Transition State Search and Energy Profiling

Computational chemistry is a vital tool for elucidating reaction mechanisms. For this compound, potential reactions include hydrolysis, addition reactions at the vinyl group, or pyrolytic elimination. researchgate.net Using methods like DFT, chemists can map out the entire energy profile of a proposed reaction pathway.

This process involves identifying and calculating the energies of all reactants, intermediates, transition states, and products. A transition state is the highest energy point along the reaction coordinate, and locating it is key to understanding the reaction's feasibility and rate. The energy difference between the reactants and the transition state is the activation energy barrier.

By comparing the activation energies of different possible pathways, researchers can determine the most likely mechanism. For example, the alkaline hydrolysis of sulfonate esters has been studied computationally to determine whether the reaction proceeds through a concerted or stepwise mechanism. ox.ac.uk Similar studies on this compound would clarify its reactivity and stability under various conditions. escholarship.org

Prediction of Spectroscopic Data (e.g., NMR Chemical Shifts, Vibrational Frequencies) for Experimental Validation

One of the most practical applications of computational chemistry is the prediction of spectroscopic data. DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (Infrared spectroscopy) with a high degree of accuracy. ivanmr.commdpi.com

These predictions are invaluable for validating experimental results and confirming the structure of a synthesized compound. rsc.org If a chemist synthesizes what is believed to be this compound, the predicted NMR and IR spectra can be compared directly with the experimental spectra. A strong match provides powerful evidence for the correct structural assignment. nih.gov Discrepancies between calculated and experimental spectra can suggest the presence of a different isomer, a byproduct, or an error in the initial structural hypothesis. stackexchange.com

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound vs. General Experimental Ranges (Note: Predicted values are illustrative. Experimental ranges are typical for similar functional groups.)

| Carbon Atom | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) |

|---|---|---|

| Vinyl C (alpha to O) | 142.5 | 140-150 |

| Vinyl C (beta to O) | 118.9 | 115-125 |

| Butane (B89635) C (alpha to S) | 53.1 | 50-60 |

| Butane C (beta to S) | 25.6 | 24-30 |

| Butane C (gamma to S) | 21.8 | 20-25 |

| Butane C (delta to S) | 13.5 | 10-15 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for the Design of New Sulfonate Derivatives with Tailored Functionality

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. nih.gov The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized molecules.

To build a QSAR model for derivatives of this compound, one would first synthesize a library of related compounds, varying substituents on the butane chain or vinyl group. The biological or chemical activity of each compound would be measured experimentally. Then, computational software would be used to calculate a wide range of "molecular descriptors" for each molecule—these can include electronic, steric, and topological properties. acs.org

Using statistical methods like multiple linear regression, a model is created that links these descriptors to the observed activity. zenodo.orgresearchgate.net A validated QSAR model can then be used to predict the activity of virtual compounds, guiding synthetic efforts toward derivatives with enhanced or tailored functionality, such as improved enzyme inhibition or specific reactivity, saving significant time and resources. nih.gov

Future Perspectives and Emerging Research Avenues for Ethenyl Butane 1 Sulfonate

Exploration in Advanced Catalysis and Design of Novel Ionic Liquid Systems

The inherent reactivity of the vinyl group and the properties of the sulfonate functional group position ethenyl butane-1-sulfonate (B1229382) as a compelling candidate for innovations in catalysis and ionic liquids.

Advanced Catalysis: Vinyl sulfonates can be grafted onto polymeric supports to create highly acidic ion exchangers. wikipedia.org These materials have shown potential as catalysts for important organic reactions like esterification and Friedel-Crafts acylations. wikipedia.org Future research could focus on tailoring the properties of ethenyl butane-1-sulfonate-based catalysts for specific industrial processes, aiming for higher efficiency and selectivity. The copolymerization of vinyl sulfones with ethylene (B1197577), for instance, has been explored with neutral aryl phosphine (B1218219) sulfonate palladium catalysts, indicating a pathway for creating novel polyolefins with unique properties. acs.org

Novel Ionic Liquid Systems: Ionic liquids (ILs) are salts with low melting points, and their unique properties make them attractive as "green" solvents and catalysts. Sulfonic acid-based protic ionic liquids (PILs) have been synthesized and have shown potential in reactions like the hydrodeoxygenation of cyclohexanol. frontiersin.org this compound could serve as a precursor for new PILs, where the vinyl group allows for polymerization or functionalization, leading to the creation of polymeric ionic liquids (SPILs). acs.org These SPILs, with their tunable properties and enhanced stability, could find applications in various catalytic processes. frontiersin.orgacs.org For example, vinyl silane (B1218182) modified silica (B1680970) grafted with sulfonic acid-based polymeric ionic liquids have been shown to be efficient catalysts for the hydrolysis of cyclohexanone (B45756) oxime. acs.org

Integration into Smart Materials and Responsive Systems for Sensing and Actuation

Smart materials, which can respond to external stimuli, are at the forefront of materials science. The unique chemical characteristics of this compound suggest its potential as a building block for such advanced materials.

The development of smart materials with sensing and actuation capabilities is a rapidly growing field with applications in healthcare, construction, and more. researchgate.net These materials can change their properties in response to stimuli like temperature, pH, or light. researchgate.net The vinyl group in this compound provides a reactive site for polymerization, allowing for its incorporation into polymer networks. The sulfonate group, being ionic, can impart sensitivity to changes in the chemical environment.

Future research could explore the synthesis of hydrogels or other polymer systems containing this compound. These materials could be designed to swell or shrink in response to specific ions or pH levels, making them suitable for applications in sensors or drug delivery systems. The ability to tailor the properties of these materials by controlling the concentration of the sulfonate monomer opens up a wide range of possibilities for creating highly specific and sensitive responsive systems.

Bioconjugation Chemistry and Design of Advanced Molecular Probes

The reactivity of the vinyl sulfone/sulfonate group makes it a valuable tool in bioconjugation, the process of linking molecules to biomolecules like proteins. This has significant implications for diagnostics and therapeutics.

Vinyl sulfones are known to react with amine and thiol groups present in proteins under mild conditions, making them ideal for bioconjugation. nih.govresearchgate.net This reaction is highly specific and can be controlled by adjusting the pH of the reaction mixture. nih.gov For example, vinyl sulfone derivatives have been used to create neoglycoproteins that are recognized by lectins, demonstrating their utility in studying carbohydrate-protein interactions. acs.org

This compound, as a vinyl sulfonate, could be employed in similar applications. Future research could focus on developing this compound-based linkers for attaching drugs or imaging agents to antibodies or other targeting molecules. researchgate.net This could lead to the development of more effective targeted therapies for diseases like cancer. Furthermore, the vinyl sulfonate group's ability to participate in "coupling-and-decoupling" chemistry offers the potential for creating cleavable linkers, which could be useful for controlled drug release. researchgate.net

Role in Sustainable Polymer Chemistry and Circular Economy Approaches

The growing need for sustainable materials has spurred research into polymers that are recyclable or derived from renewable resources. This compound could play a role in this transition towards a circular economy for plastics. mdpi.commdpi.com

The development of polymers with designed recyclability is a key goal of sustainable chemistry. tue.nl Vinyl sulfonates can be used as monomers in polymerization reactions to create polymers with specific properties. nih.govrsc.org For instance, the use of reversible addition-fragmentation chain transfer (RAFT) polymerization allows for the controlled synthesis of polymers with well-defined architectures. researchgate.net

Future research could focus on designing polymers based on this compound that can be easily depolymerized back to their monomeric units, enabling a closed-loop recycling process. tue.nl Additionally, the incorporation of this compound into bio-based polymers could enhance their properties, such as thermal stability or mechanical strength, making them more suitable for a wider range of applications. mdpi.com

Development of Multifunctional Derivatives and Hierarchical Material Assembly

The ability to create complex, hierarchical materials with tailored properties is a major goal of modern materials science. The versatility of the vinyl sulfonate group makes it an excellent candidate for developing such materials.

Multifunctional monomers, which contain more than one reactive group, are key to building complex polymer architectures. nih.gov this compound, with its reactive vinyl group and functional sulfonate group, can be considered a bifunctional monomer. Theoretical studies have shown that the properties of such monomers can be tuned by altering their chemical structure. nih.govmdpi.com

Future research could explore the synthesis of new multifunctional derivatives of this compound. These derivatives could then be used in self-assembly processes to create highly ordered, hierarchical materials. For example, the sulfonate groups could drive the self-assembly of block copolymers into well-defined nanostructures, which could have applications in areas like nanoelectronics or catalysis. The ability to control the assembly of these materials at multiple length scales opens up exciting possibilities for creating new materials with unprecedented properties.

Q & A

Q. What are the established synthetic routes for ethenyl butane-1-sulfonate, and how can purity be validated?

this compound can be synthesized via sulfonation reactions, often involving intermediates like butanesultone. For example, zwitterionic intermediates are formed by reacting butanesultone with nitrogen-containing bases (e.g., 1-methylimidazole) under inert conditions, followed by acid treatment to yield sulfonate derivatives . Purification typically involves repeated washing with non-polar solvents (toluene, diethyl ether) and vacuum drying. Purity validation requires 1H/13C NMR for structural confirmation, IR spectroscopy to identify functional groups, and elemental analysis to verify stoichiometry .

Q. Which analytical techniques are critical for characterizing this compound in solution-phase reactions?

Key techniques include:

- Chromatography (HPLC/GC): To monitor reaction progress and byproduct formation.

- Mass spectrometry (ESI-MS): For molecular weight confirmation and fragmentation analysis.

- Thermogravimetric analysis (TGA): To assess thermal stability under varying conditions. Ensure solvent compatibility (e.g., avoid protic solvents that may hydrolyze sulfonate groups) and cross-reference spectral data with computational simulations (e.g., DFT) for validation .

Q. How can researchers design experiments to investigate the reactivity of this compound in nucleophilic substitutions?

Use kinetic studies under controlled conditions (temperature, solvent polarity) with varying nucleophiles (e.g., amines, thiols). Monitor reaction rates via time-resolved NMR or UV-Vis spectroscopy . Include isotopic labeling (e.g., deuterated solvents) to track mechanistic pathways and employ Hammett plots to correlate substituent effects with reactivity .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure and reaction pathways of this compound?

Hybrid density-functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) provides accurate thermochemical data for sulfonate systems. Optimize geometries using 6-31G(d,p) basis sets and calculate activation energies for key intermediates. Compare theoretical NMR chemical shifts (via GIAO method) with experimental data to validate models .

Q. How should researchers address contradictions between experimental and computational data for sulfonate reactivity?

Perform sensitivity analyses on computational parameters (e.g., solvent models, basis sets). Replicate experiments with stricter controls (e.g., inert atmosphere, anhydrous solvents). Use error propagation frameworks to quantify uncertainties in kinetic measurements and compare confidence intervals with DFT-predicted values .

Q. What role does this compound play in synthesizing functionalized polymers or ionic liquids?

Its sulfonate group acts as a polarizable anion in ionic liquids, enhancing thermal stability and conductivity. For polymers, copolymerize with ethenyl monomers (e.g., styrene) via radical initiation. Characterize material properties using rheometry , DSC for phase transitions, and impedance spectroscopy for ionic conductivity .

Q. What methodologies are recommended for evaluating the environmental or biological toxicity of this compound?

Conduct in vitro assays (e.g., cell viability tests with HEK293 or HepG2 lines) and in silico toxicity prediction (e.g., QSAR models). For environmental impact, perform biodegradation studies under aerobic/anaerobic conditions and analyze metabolites via LC-HRMS . Compare results with structurally related sulfonates (e.g., perfluorobutane sulfonates) .

Methodological and Data Analysis Questions

Q. How can researchers optimize reaction yields when scaling up this compound synthesis?

Use DoE (Design of Experiments) to test variables: catalyst loading, temperature, and solvent ratios. Employ continuous-flow reactors to improve heat/mass transfer. Monitor scalability via PAT (Process Analytical Technology) tools like inline FTIR .

Q. What strategies resolve spectral overlaps in NMR characterization of sulfonate derivatives?

Apply 2D NMR techniques (HSQC, HMBC) to assign coupled protons/carbons. Use deuterated solvents with varying polarities (DMSO-d6 vs. CDCl3) to shift residual peaks. For complex mixtures, combine DOSY to differentiate species by diffusion rates .

Q. How should researchers structure a literature review to identify gaps in sulfonate chemistry?

Systematically search databases (Web of Science, Reaxys) using keywords: "ethenyl sulfonate synthesis," "sulfonate reactivity," and "ionic liquid applications." Filter by publication date (last 10 years) and study type (experimental/theoretical). Map trends using bibliometric tools (VOSviewer) and highlight understudied areas (e.g., photochemical reactions) .

Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.